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Compound of Interest

Compound Name:
2-Fluoro-5-propoxyphenylboronic

acid

Cat. No.: B1340012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2-Fluoro-5-propoxyphenylboronic acid (CAS No: 863248-36-6). Due to the limited

availability of public experimental spectra for this specific compound, this document presents a

predictive analysis based on data from structurally analogous compounds and established

principles of spectroscopic interpretation. The guide is intended to assist researchers in the

identification, characterization, and quality control of 2-Fluoro-5-propoxyphenylboronic acid
and related molecules in a drug discovery and development context. Detailed, generalized

experimental protocols for the acquisition of relevant spectroscopic data are also provided.

Chemical Structure and Properties
IUPAC Name: (2-Fluoro-5-propoxyphenyl)boronic acid

CAS Number: 863248-36-6[1]

Chemical Formula: C₉H₁₂BFO₃[1]

Molecular Weight: 198.00 g/mol
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Property Value

Purity Typically ≥98%

Appearance Solid

Storage Room Temperature, under inert atmosphere

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Fluoro-5-
propoxyphenylboronic acid. These predictions are derived from the analysis of closely

related compounds, including 2-fluorophenylboronic acid, 5-fluoro-2-methoxyphenylboronic

acid, and other substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The predicted chemical shifts (δ) are reported in parts per million (ppm).

Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.3-7.4 m 1H Ar-H

~7.1-7.2 m 1H Ar-H

~6.9-7.0 m 1H Ar-H

~8.0 s (br) 2H B(OH )₂

~3.9 t 2H -O-CH₂-CH₂-CH₃

~1.7 sextet 2H -O-CH₂-CH₂-CH₃

~0.9 t 3H -O-CH₂-CH₂-CH₃

Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~158 (d, ¹JCF ≈ 245 Hz) C-F

~155 C-O

~125 Ar-C

~118 (d, ²JCF ≈ 20 Hz) Ar-C

~115 (d, ²JCF ≈ 25 Hz) Ar-C

~114 Ar-C

~70 -O-CH₂-CH₂-CH₃

~22 -O-CH₂-CH₂-CH₃

~10 -O-CH₂-CH₂-CH₃

Table 2.3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

~ -115 to -125 m Ar-F

Table 2.4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Characteristics Assignment

~28-30 Broad singlet B(OH)₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule.

Table 2.5: Predicted IR Spectral Data
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Frequency (cm⁻¹) Intensity Assignment

~3300-3100 Strong, Broad O-H stretch (B(OH)₂)

~2970-2880 Medium C-H stretch (alkyl)

~1610, 1500 Medium-Strong C=C stretch (aromatic)

~1350 Strong B-O stretch

~1250 Strong C-O stretch (aryl ether)

~1180 Strong C-F stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 2.6: Predicted Mass Spectrometry Data

m/z Ion

198 [M]⁺

180 [M-H₂O]⁺

153 [M-C₃H₇O]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds

similar to 2-Fluoro-5-propoxyphenylboronic acid. Instrument parameters should be

optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR:

Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2

seconds.

Typically, 16-64 scans are sufficient.

¹³C NMR:

Acquire a proton-decoupled spectrum.

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are

typically required due to the lower natural abundance of ¹³C.

¹⁹F NMR:

Acquire a proton-decoupled spectrum.

A relaxation delay of 1-2 seconds is usually sufficient.

¹¹B NMR:

Use a boron-free probe or a probe with a quartz insert.

A one-pulse experiment with a 90° pulse angle and a short relaxation delay is typically

used.

IR Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total

reflectance (ATR) crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary for the specific ionization technique.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS after

derivatization).

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source.

Acquire spectra in both positive and negative ion modes.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the molecular ion.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

conceptual signaling pathway where a boronic acid compound might be involved.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Conceptual signaling pathway involving a boronic acid compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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